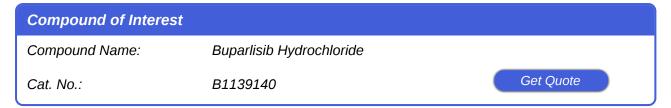


Buparlisib: A Pan-Class I PI3K Inhibitor for Targeted Cancer Therapy

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Buparlisib, also known as BKM120, is a potent, orally bioavailable small-molecule inhibitor that targets all four isoforms of class I phosphoinositide 3-kinase (PI3K): $p110\alpha$, $p110\beta$, $p110\delta$, and $p110\gamma$. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, growth, and metabolism. By competitively binding to the ATP-binding pocket of PI3K, Buparlisib effectively blocks this pathway, leading to the inhibition of tumor cell growth and the induction of apoptosis. This technical guide provides a comprehensive overview of Buparlisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Buparlisib is a 2,6-dimorpholinopyrimidine derivative that functions as a pan-class I PI3K inhibitor.[1][2] In normal cellular processes, growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis, cell growth, proliferation, and survival.[1]

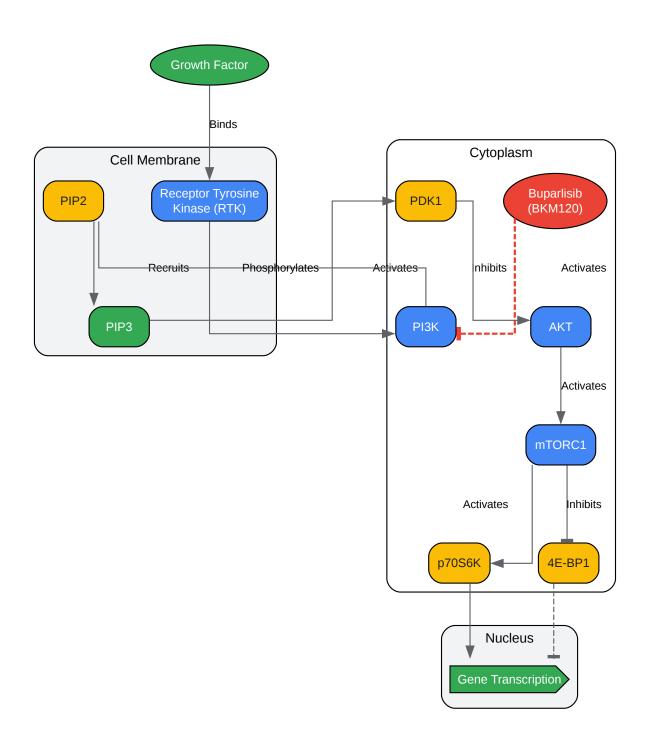






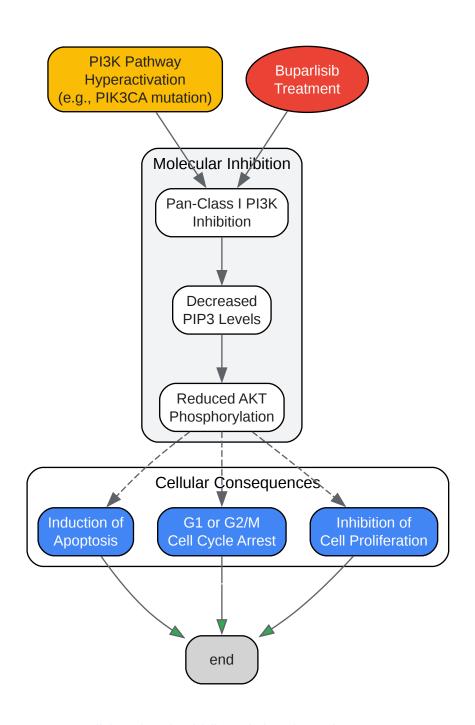
In many cancers, mutations in genes such as PIK3CA (encoding the p110 α subunit) or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway.[3] Buparlisib inhibits all class I PI3K isoforms, thereby preventing the production of PIP3 and blocking the subsequent downstream signaling cascade. This leads to reduced proliferation, cell cycle arrest, and increased apoptosis in susceptible tumor cells.[2][4]











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